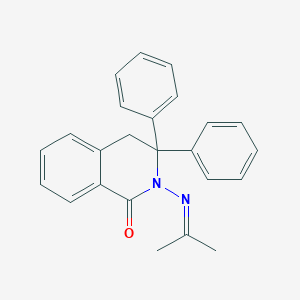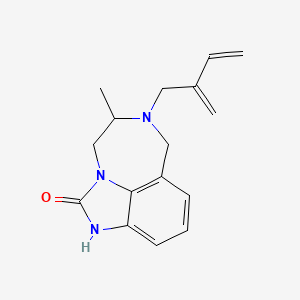
3-Oxo-2-phenyl-3,5-dihydro-2H-pyrazolo(3,4-d)thieno(2,3-b)pyridine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-2-phenyl-3,5-dihydro-2H-pyrazolo(3,4-d)thieno(2,3-b)pyridine-7-carboxylic acid: pyrazolo[3,4-b]pyridines . These compounds exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer . The structure of this compound is shown below:
Structure:
!Compound Structure
Métodos De Preparación
Synthetic Routes:: The synthesis of pyrazolo[3,4-b]pyridines involves diverse substituents at positions N1, C3, C4, C5, and C6. Researchers have employed various synthetic methods, starting from either a preformed pyrazole or pyridine ring. For instance, Ortoleva synthesized the first monosubstituted 1H-pyrazolo[3,4-b]pyridine by treating diphenylhydrazone and pyridine with iodine in 1908. Bulow later synthesized N-phenyl-3-methyl substituted derivatives using a widely used strategy .
Industrial Production:: While specific industrial production methods are not widely documented, research continues to explore efficient and scalable routes for large-scale synthesis.
Análisis De Reacciones Químicas
Reactivity:: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups present. Major products formed from these reactions contribute to the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry::
Drug Discovery: Researchers investigate pyrazolo[3,4-b]pyridines as potential drug candidates due to their structural similarity to purine bases (adenine and guanine). These compounds may exhibit bioactivity against specific targets.
Materials Science: Their unique fused ring system makes them interesting for designing functional materials.
Biological Activity: Pyrazolo[3,4-b]pyridines may interact with cellular pathways, enzymes, or receptors, impacting biological processes.
Anticancer Potential: Some derivatives show promise as anticancer agents.
Agrochemicals: These compounds could find applications in crop protection.
Dyes and Pigments: Their chromophoric properties make them relevant in colorants.
Mecanismo De Acción
The precise mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While pyrazolo[3,4-b]pyridines share structural features with purine bases, their unique fusion of pyrazole and pyridine rings sets them apart. Similar compounds include other pyrazolopyridine congeners like pyrazolo[3,4-c]pyridines and pyrazolo[4,3-c]pyridines .
Propiedades
Número CAS |
124031-03-4 |
|---|---|
Fórmula molecular |
C15H9N3O3S |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
5-oxo-4-phenyl-10-thia-3,4,8-triazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C15H9N3O3S/c19-14-10-7-16-13-9(6-11(22-13)15(20)21)12(10)17-18(14)8-4-2-1-3-5-8/h1-7,17H,(H,20,21) |
Clave InChI |
HBGFUURNRFSZLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=CN=C4C(=C3N2)C=C(S4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)







![N-[2-[(2-Cyanoethyl)amino]ethyl]-N-[2-(stearoylamino)ethyl]stearamide](/img/structure/B12792134.png)


![5-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12792148.png)

![(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12792173.png)
